1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA
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Overview
Description
1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA is a compound that belongs to the class of thioureas, which are known for their diverse biological activities. This compound features a thiourea group attached to a 3-methoxyphenyl ring and a 1-methylpiperidin-4-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA typically involves the reaction of 3-methoxyphenyl isothiocyanate with 1-methylpiperidine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-METHOXYPHENYL)-3-METHYLTHIOUREA: Lacks the piperidine group, resulting in different biological properties.
1-(3-METHOXYPHENYL)-3-(1-METHYLPIPERIDIN-4-YL)UREA: Contains a urea group instead of a thiourea group, affecting its reactivity and biological activity.
Uniqueness: 1-(3-METHOXYPHENYL)-3-METHYL-3-(1-METHYLPIPERIDIN-4-YL)THIOUREA is unique due to the presence of both the methoxyphenyl and piperidine groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-17-9-7-13(8-10-17)18(2)15(20)16-12-5-4-6-14(11-12)19-3/h4-6,11,13H,7-10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHKVMQDYFMURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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